molecular formula C20H20BrNO2S B2953426 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1797971-80-2

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2953426
CAS No.: 1797971-80-2
M. Wt: 418.35
InChI Key: PKRAUUHCMYYAIJ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a structurally complex amide derivative featuring a 2-bromophenyl group, a furan-3-ylmethyl substituent, and a 2-(thiophen-2-yl)ethyl moiety. Its molecular formula is C₂₁H₂₁BrN₂O₂S, with a molecular weight of 445.38 g/mol. The compound integrates heterocyclic aromatic systems (furan and thiophene) and a brominated phenyl group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRAUUHCMYYAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-3-ylmethanamine in the presence of a base such as triethylamine to form the intermediate amide.

    Alkylation: The intermediate amide is then alkylated with 2-(thiophen-2-yl)ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).

Common Reagents and Conditions

    Oxidation: m-CPBA, H₂O₂

    Reduction: H₂, Pd/C, LiAlH₄

    Substitution: Pd(PPh₃)₄, NaOH, various nucleophiles

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene rings

    Reduction: De-brominated phenyl derivatives

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may be investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with DNA or proteins, which could be explored for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromophenyl and Heterocyclic Moieties

A key structural feature of the target compound is the combination of bromophenyl, furan, and thiophene groups. Below is a comparative analysis of analogues with overlapping motifs:

Compound Structural Features Molecular Weight (g/mol) Key Spectral Data Synthesis Method
3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide 2-Bromophenyl, furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl 445.38 Not explicitly reported in evidence Likely via Schotten-Baumann reaction (amide coupling)
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide 4-Bromophenyl, furan-2-yl, 4-methoxyphenethyl ~450 (estimated) ¹H/¹³C NMR (CDCl₃): Aromatic protons at δ 7.69 (d, J=8.0 Hz), methoxy at δ 3.81 (s) Amide bond formation via coupling of propanoyl chloride with amine
N-(furan-2-ylmethyl)-3-phenylpropanamide Phenyl, furan-2-ylmethyl 229.27 ¹H NMR (CDCl₃): Furan protons at δ 6.64 (d), δ 5.71 (d); phenyl at δ 7.35–7.27 (m) Rh-catalyzed coupling of propanal with furan-2-ylmethanamine
2-(2-Bromophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide (2p) 2-Bromophenyl, trifluoromethoxyphenyl, acrylamide 398.19 ¹H NMR (CDCl₃): δ 8.63–8.50 (m, 1H), δ 7.69 (d, J=8.0 Hz), δ 6.64 (d, J=0.9 Hz) Multi-step synthesis involving halogenation and amide coupling

Key Observations :

  • Steric Bulk : The N-(2-(thiophen-2-yl)ethyl) group in the target compound increases steric hindrance compared to simpler substituents (e.g., 4-methoxyphenethyl in ), which may influence solubility or binding interactions.
  • Synthetic Routes : The Schotten-Baumann reaction is a common method for amide bond formation in such compounds, though transition-metal catalysis (e.g., Rh in ) offers alternatives for stereoselective synthesis.
Spectroscopic Comparison

Comparative spectroscopic data highlight differences in electronic environments:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Reference
Target Compound Not reported Not reported Not reported
N-(3-acetyl-2-thienyl)-2-bromoacetamide Thiophene protons: δ 7.35–7.27; acetyl CH₃: δ 2.55 Thiophene carbons: δ 140–125; carbonyl: δ 168.2 C=O stretch: 1680
2p Aromatic protons: δ 8.63–8.50; acrylamide protons: δ 5.71 (d) CF₃O: δ 121.3; acrylamide carbonyl: δ 162.9 C=O stretch: 1630
N-(furan-2-ylmethyl)-3-phenylpropanamide Furan protons: δ 6.64 (d), δ 5.71 (d); phenyl: δ 7.35–7.27 Furan carbons: δ 152–110; amide carbonyl: δ 170.5 N-H stretch: 3300; C=O: 1650

Insights :

  • The absence of reported data for the target compound underscores the need for further spectroscopic characterization.
  • Thiophene-containing compounds (e.g., ) exhibit distinct ¹H NMR aromatic splitting patterns compared to furan derivatives (e.g., ).
Pharmacological and Physicochemical Properties

While pharmacological data are absent in the evidence, physicochemical trends can be inferred:

  • Solubility : Bulky substituents (e.g., 2-(thiophen-2-yl)ethyl) may reduce aqueous solubility, as seen in similarly substituted amides .

Biological Activity

The compound 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an intriguing synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a bromophenyl moiety, a furan ring, and a thiophene substituent. The synthesis typically involves multi-step reactions, including the coupling of various functional groups to achieve the desired molecular architecture. While specific synthetic pathways for this compound are not extensively documented, similar compounds have been synthesized using methodologies such as:

  • Grignard reactions for introducing brominated phenyl groups.
  • N-alkylation techniques to attach furan and thiophene derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing furan and thiophene rings have shown promising cytotoxicity against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of structurally related compounds:

CompoundCell Line TestedIC50 (μM)Mechanism of Action
5aMCF-70.65Induces apoptosis
5bU-9371.47Inhibits cell proliferation
6HeLa0.76Modulates p53 pathway

These findings suggest that modifications in the substituents can significantly influence the biological activity of these compounds, particularly their ability to induce apoptosis in cancer cells .

Antiviral Activity

In addition to anticancer properties, some derivatives have demonstrated antiviral activity against flaviviruses such as Zika and dengue. For example, compounds with similar furan and thiophene structures exhibited IC50 values ranging from 0.52 μM to 3.14 μM against viral proteases, indicating their potential as antiviral agents .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-donating groups (EDGs) enhances biological activity, while electron-withdrawing groups (EWGs) tend to decrease potency. For instance, replacing bromine with more bulky or hydrophobic groups has shown to improve activity against specific targets .

Case Study 1: Anticancer Efficacy

A study evaluated a series of furan-based compounds for their anticancer efficacy against MCF-7 and HeLa cell lines. The results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some analogs achieving IC50 values below 1 μM. Flow cytometry analysis revealed that these compounds activated caspase pathways leading to apoptosis .

Case Study 2: Antiviral Screening

Another research focused on the antiviral properties of thiophene-containing compounds against Zika virus. The study reported that certain derivatives exhibited remarkable potency with IC50 values as low as 0.52 μM, suggesting that structural modifications could lead to enhanced antiviral activity .

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